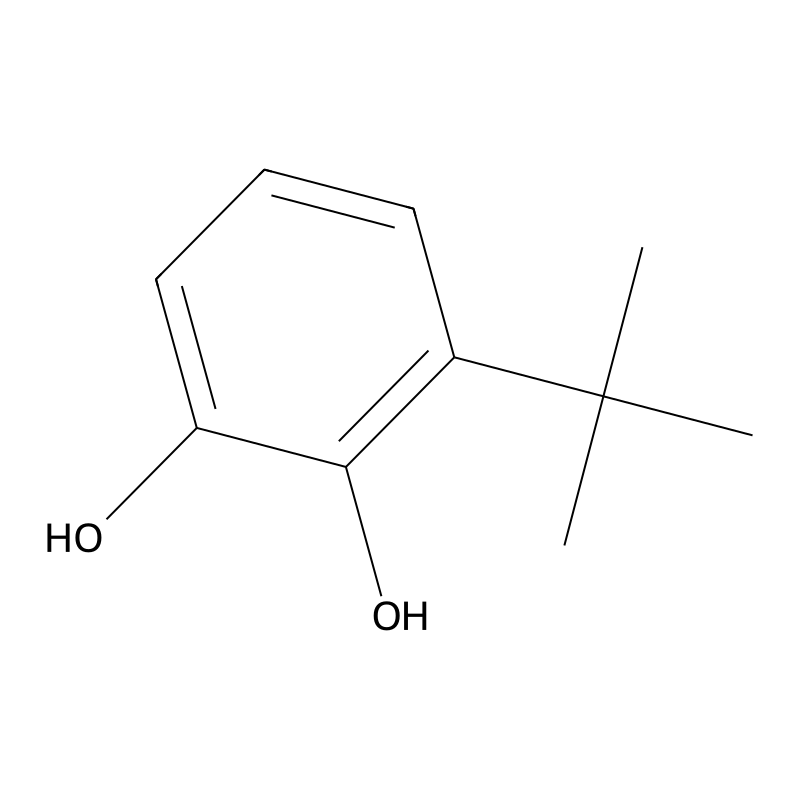

3-(tert-Butyl)benzene-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Monophenolase Inhibitor:

3-(tert-Butyl)benzene-1,2-diol exhibits inhibitory effects on monophenolase enzymes, particularly tyrosinase. Studies have demonstrated its effectiveness in reducing tyrosinase activity in bacteria, potentially contributing to applications in various fields. [Source: Biosynth, ""]

Antioxidant Properties:

This compound possesses significant antioxidant properties due to its ability to scavenge free radicals. Free radicals are highly reactive molecules that can damage cells and contribute to various diseases. By scavenging these radicals, 3-(tert-Butyl)benzene-1,2-diol offers potential protective benefits against oxidative stress-related conditions. [Source: Biosynth, ""]

Inhibition of Hydrocarbon Oxidation:

Research suggests that 3-(tert-Butyl)benzene-1,2-diol can inhibit the oxidation of aromatic hydrocarbons by hydroxyl radicals. These radicals, often generated through reactions involving hydrogen peroxide and metal ions, can contribute to environmental pollution and degradation. The inhibitory effect of this compound presents potential applications in mitigating environmental damage caused by such reactions. [Source: Biosynth, ""]

3-(tert-Butyl)benzene-1,2-diol, also known as tert-butyl catechol, is an organic compound with the molecular formula . It features a benzene ring substituted with a tert-butyl group and two hydroxyl groups at the 1 and 2 positions. This compound is characterized by its unique steric hindrance due to the bulky tert-butyl group, influencing its chemical reactivity and biological properties.

- Free Radical Reactions: The compound can participate in free radical reactions, particularly at its benzylic position, leading to the formation of various derivatives .

- Oxidation: It can be oxidized to form quinones or other oxygenated products under specific conditions .

- Acylation: In the presence of acylating agents, it can undergo acylation reactions, which modify its functional groups .

3-(tert-Butyl)benzene-1,2-diol exhibits notable biological activities:

- Antioxidant Properties: The compound has been studied for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress in biological systems.

- Enzyme Inhibition: Research indicates that it can inhibit certain enzymatic activities, making it a potential candidate for therapeutic applications in diseases where enzyme regulation is crucial .

Several methods exist for synthesizing 3-(tert-Butyl)benzene-1,2-diol:

- Direct Hydroxylation: The compound can be synthesized through the hydroxylation of tert-butyl phenol using appropriate oxidizing agents.

- Alkylation Reactions: Starting from catechol or related compounds, tert-butyl groups can be introduced via alkylation methods.

- Vapor Phase Reactions: Recent studies have explored vapor phase reactions involving tert-butylbenzene and other alkylating agents over catalysts like Al-MCM-41 .

Studies on the interactions of 3-(tert-Butyl)benzene-1,2-diol with biological molecules have revealed:

- Protein Binding: Investigations into how this compound interacts with proteins suggest that it may modulate protein function through binding mechanisms.

- Cellular Effects: In vitro studies indicate that it can influence cell signaling pathways, potentially affecting cell proliferation and survival.

Several compounds share structural similarities with 3-(tert-Butyl)benzene-1,2-diol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-tert-butylphenol | C10H14O | Primarily used as a phenolic antioxidant in plastics. |

| 2-tert-butylphenol | C10H14O | Exhibits different antioxidant properties compared to 3-(tert-butyl)benzene-1,2-diol. |

| 3,5-Di-tert-butylbenzene-1,2-diol | C12H18O2 | Has two tert-butyl groups; displays enhanced steric hindrance. |

The uniqueness of 3-(tert-Butyl)benzene-1,2-diol lies in its specific positioning of hydroxyl groups and the steric effect of the tert-butyl group, which significantly influences its reactivity and biological activity compared to similar compounds.

Structural and Molecular Characteristics

3-(tert-Butyl)benzene-1,2-diol has a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol. Its structure consists of a benzene ring with a tert-butyl substituent at position 3 and hydroxyl groups at positions 1 and 2. The compound is a white or pale brown solid, with a melting point ranging from 50–55°C.

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 4026-05-5 | |

| SMILES | CC(C)(C)C1=C(C(=CC=C1)O)O | |

| InChI Key | JIGUICYYOYEXFS-UHFFFAOYSA-N | |

| Water Solubility | ~0.2 g/L (low) |

Physical and Chemical Behavior

The compound exhibits low water solubility but dissolves in organic solvents like methanol and toluene. Its stability in aqueous solutions is limited due to oxidation and polymerization tendencies, necessitating stabilization via resin adsorption during synthesis.

Synthesis Methods

Biocatalytic Production

A notable method involves engineered monooxygenases (e.g., HbpA(T2) from Pseudomonas azelaica), which hydroxylate 2-tert-butylphenol to yield 3-tert-butylcatechol. This process uses Escherichia coli as a biocatalyst and employs Amberlite XAD-4 resin for in situ product removal to mitigate substrate toxicity.

Biocatalytic Synthesis Workflow

- Substrate Feed: Controlled addition of 2-tert-butylphenol to avoid toxicity.

- Biocatalysis: Recombinant E. coli expressing HbpA(T2) enzyme hydroxylates the substrate.

- Product Recovery: Resin adsorption stabilizes the catechol, followed by methanol elution and aluminum oxide separation.

Yield and Efficiency

| Parameter | Value |

|---|---|

| Productivity | 63 mg L⁻¹ h⁻¹ |

| Total Yield (24 h) | 3.0 g |

Chemical Synthesis

Traditional methods involve electrophilic substitution or alkylation of catechol derivatives. For example, Friedel-Crafts alkylation of catechol with tert-butyl chloride yields 3-tert-butylcatechol, though regioselectivity challenges require careful optimization.

Applications

Polymerization Inhibition

3-(tert-Butyl)benzene-1,2-diol acts as a stabilizer in monomer streams (e.g., styrene, butadiene) to prevent uncontrolled polymerization. Its efficacy is attributed to radical scavenging via hydroxyl groups, which terminate chain reactions.

Comparison with Hydroquinone

| Property | 3-tert-Butylcatechol | Hydroquinone |

|---|---|---|

| Polymerization Inhibition at 60°C | 25× more effective | Baseline |

Antioxidant and Catalytic Roles

- Antioxidant: Protects synthetic rubber and polymers from oxidative degradation.

- Catalysis: Serves as a ligand in asymmetric nitroso aldol reactions, enabling enantioselective synthesis of oxazinanes and isoxazolidines.

Specialized Uses

- Polyurethane Foam Stabilization: Prevents premature cross-linking during production.

- Purification Agent: Removes impurities from aminoformate catalysts in industrial processes.

Research Findings

Biocatalytic Optimization

Studies highlight the scalability of engineered monooxygenases for industrial production. For example, E. coli-based systems achieve 24-hour productivity rates exceeding 60 mg/L/h, making them viable for commercial synthesis.

Antioxidant Mechanism

The compound’s hydroxyl groups participate in TEMPO-initiated radical reactions, mimicking antioxidant behavior in polyphenols. This mechanism is critical for understanding its role in polymer stabilization.

Toxicity Studies

While 3-tert-butylcatechol itself is less studied, its para-isomer (PTBC) induces oxidative stress in platelets, highlighting the need for careful handling of tert-butyl catechols in industrial settings.

XLogP3

UNII

GHS Hazard Statements

H302 (29.09%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (29.09%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (70.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

4026-05-5